Propylamine, 1,1,2,2-tetramethyl-, hydrochloride

Overview

Description

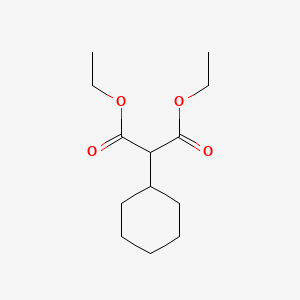

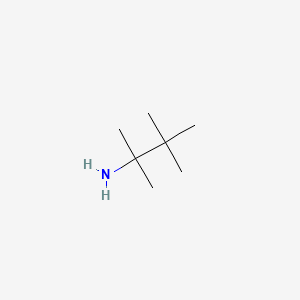

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride, also known as 2,3,3-trimethylbutan-2-amine, is a chemical compound with the molecular formula C7H17N . It has a molecular weight of 115.22 g/mol .

Synthesis Analysis

While specific synthesis methods for Propylamine, 1,1,2,2-tetramethyl-, hydrochloride were not found, propylamine can be prepared by reacting 1-propanol with ammonium chloride at high temperature and pressure using a Lewis acid catalyst such as ferric chloride .Molecular Structure Analysis

The molecular structure of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride consists of a propyl group with four methyl groups attached to it, along with a hydrochloride group . The InChI representation of the molecule isInChI=1S/C7H17N/c1-6(2,3)7(4,5)8/h8H2,1-5H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of Propylamine, 1,1,2,2-tetramethyl-, hydrochloride include a molecular weight of 115.22 g/mol, a computed XLogP3-AA of 1.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The exact mass is 115.136099547 g/mol, and the monoisotopic mass is also 115.136099547 g/mol . The topological polar surface area is 26 Ų, and the molecule has a complexity of 76.9 .Scientific Research Applications

Photochemistry and Photophysics

This compound is used in the field of photochemistry and photophysics . It is involved in the formation, properties, and reactivity of excited states of inorganic and organic molecules and supramolecular species .

Thermophysical Properties

The compound is used in the study of thermophysical properties . The National Institute of Standards and Technology (NIST) uses it to generate critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .

Organic Building Blocks

It is used as an organic building block in chemical synthesis . It is a key component in the synthesis of various organic compounds .

Chemical Research

This compound is widely used in various fields of chemical research. It is a colorless, crystalline solid that is soluble in water and ethanol.

Industrial Research

In industrial research, this compound is used due to its unique chemical properties. It is often used in the development of new materials and processes.

Environmental Research

In environmental research, this compound is used to study its impact on the environment . It is used to understand its behavior in different environmental conditions .

Safety and Hazards

Mechanism of Action

Target of Action

Amines are known to interact with various biological targets, including receptors and enzymes, which play crucial roles in numerous biological processes .

Mode of Action

Generally, amines can act as ligands, binding to specific receptors or enzymes, thereby modulating their activity .

Biochemical Pathways

Amines are involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes .

Result of Action

The effects of amines can range from modulation of cellular signaling pathways to alterations in physiological responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of amines .

properties

IUPAC Name |

2,3,3-trimethylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2,3)7(4,5)8/h8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGALPHNSQJNSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183918 | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

CAS RN |

29772-54-1 | |

| Record name | 2,3,3-Trimethyl-2-butanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29772-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029772541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylamine, 1,1,2,2-tetramethyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

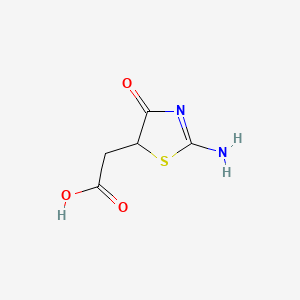

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)